molecular formula C8H12N4O4 B11113705 methyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate

methyl 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoate

Cat. No.: B11113705
M. Wt: 228.21 g/mol
InChI Key: LUJYPQNWGYGWCB-UHFFFAOYSA-N
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Description

METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is notable for its unique structure, which includes a fused bicyclic system with imidazole and diazolidine rings.

Preparation Methods

The synthesis of METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of glyoxal with ammonia can form the imidazole ring, which is then further modified to introduce the diazolidine moiety. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and specific reaction conditions such as temperature and pH control .

Chemical Reactions Analysis

METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

METHYL 2-{2,5-DIOXO-OCTAHYDRO-[1,3]DIAZOLO[4,5-D]IMIDAZOL-1-YL}PROPANOATE can be compared with other imidazole derivatives, such as:

Properties

Molecular Formula

C8H12N4O4

Molecular Weight

228.21 g/mol

IUPAC Name

methyl 2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoate

InChI

InChI=1S/C8H12N4O4/c1-3(6(13)16-2)12-5-4(10-8(12)15)9-7(14)11-5/h3-5H,1-2H3,(H,10,15)(H2,9,11,14)

InChI Key

LUJYPQNWGYGWCB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C2C(NC(=O)N2)NC1=O

Origin of Product

United States

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